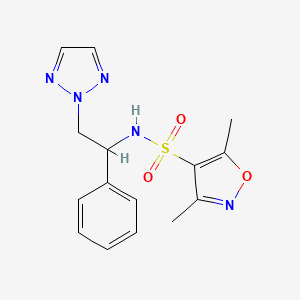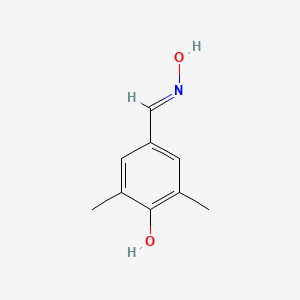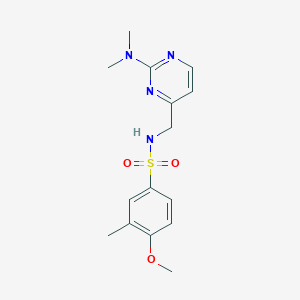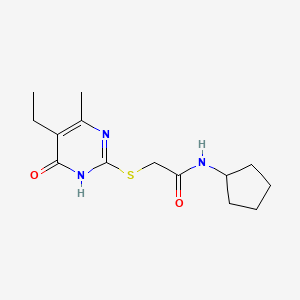![molecular formula C17H20N6O B2820777 3-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline CAS No. 2415472-62-5](/img/structure/B2820777.png)
3-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidinyl group, a piperazinyl group, and a tetrahydrocinnolinyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Group: The pyrimidinyl group can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Formation of the Piperazinyl Group: The piperazinyl group is often introduced through nucleophilic substitution reactions involving piperazine and suitable halogenated precursors.
Formation of the Tetrahydrocinnolinyl Group: The tetrahydrocinnolinyl group can be synthesized via cyclization reactions involving appropriate aromatic precursors and reducing agents.
Coupling Reactions: The final step involves coupling the pyrimidinyl, piperazinyl, and tetrahydrocinnolinyl groups through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl and tetrahydrocinnolinyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyrimidinyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazinyl group, with reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: EDCI, DCC
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazinyl group may yield N-oxide derivatives, while reduction of the pyrimidinyl group may produce dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to investigate the mechanisms of enzyme inhibition and receptor binding.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent, owing to its ability to modulate specific molecular pathways.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer science and catalysis.
Mechanism of Action
The mechanism of action of 3-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and modulating downstream signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with inflammatory mediators, reducing inflammation and providing therapeutic benefits in inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
(4-Pyrimidin-2-ylpiperazin-1-yl)-(5,6,7,8-tetrahydroquinolin-3-yl)methanone: Similar structure but with a quinoline group instead of a cinnoline group.
(4-Pyrimidin-2-ylpiperazin-1-yl)-(5,6,7,8-tetrahydroisoquinolin-3-yl)methanone: Similar structure but with an isoquinoline group instead of a cinnoline group.
(4-Pyrimidin-2-ylpiperazin-1-yl)-(5,6,7,8-tetrahydrobenzocinnolin-3-yl)methanone: Similar structure but with a benzocinnoline group instead of a cinnoline group.
Uniqueness
The uniqueness of 3-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This compound’s ability to interact with a wide range of molecular targets makes it a versatile tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c24-16(15-12-13-4-1-2-5-14(13)20-21-15)22-8-10-23(11-9-22)17-18-6-3-7-19-17/h3,6-7,12H,1-2,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXQKRZBNPTFRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2820694.png)
![1-[[2-(Cyanomethylamino)-2-oxoethyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide](/img/structure/B2820695.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2820697.png)


![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride](/img/structure/B2820701.png)
![3-Aminobenzo[b]thiophene-2-carbonitrile](/img/structure/B2820702.png)


![1-(2,6-Dimethylphenyl)-4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2820710.png)

![1-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B2820712.png)
![3-[4-(methylsulfanyl)phenyl]-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}propan-1-one](/img/structure/B2820715.png)
